[4-Fluoro-2-(trifluoromethyl)phenyl]urea - 1980054-01-0

[4-Fluoro-2-(trifluoromethyl)phenyl]urea

Catalog Number: EVT-2964625
CAS Number: 1980054-01-0
Molecular Formula: C8H6F4N2O
Molecular Weight: 222.143
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Phosgene or its equivalents: to form isocyanate intermediates, which can then react with amines to yield the desired urea derivatives [, ].
  • Carbonyl diimidazole (CDI): to activate carboxylic acids, enabling their subsequent reaction with the aniline to form the urea linkage [].
Molecular Structure Analysis

X-ray crystallography studies provide detailed information about bond lengths, bond angles, and intermolecular interactions within the crystal lattice [, ]. This data is crucial for understanding structure-activity relationships and designing more potent and selective compounds.

Chemical Reactions Analysis
  • Lipophilicity: The presence of the trifluoromethyl group generally increases lipophilicity, influencing membrane permeability and pharmacokinetic properties [].
Mechanism of Action
  • Enzyme inhibition: This often involves the [4-fluoro-2-(trifluoromethyl)phenyl]urea moiety binding to the active site of the enzyme, blocking substrate access and inhibiting its catalytic activity [, , , , ]. Examples include:
    • Cathepsin K inhibition: []
    • Factor Xa inhibition: [, ]
    • α7 Nicotinic acetylcholine receptor positive allosteric modulation: []
  • Receptor antagonism: The derivative binds to a specific receptor, preventing the binding of endogenous ligands and inhibiting downstream signaling pathways [, , ]. Examples include:
    • Neurokinin 1 (NK1) receptor antagonism: [, ]
    • Transient receptor potential A1 (TRPA1) antagonism: []
Applications
  • Pharmaceutical research: A significant number of derivatives have been synthesized and evaluated for their potential therapeutic applications in various diseases, including:
    • Osteoporosis: Development of cathepsin K inhibitors [].
    • Thrombosis: Development of factor Xa inhibitors [, ].
    • Neurological disorders: Development of NK1 receptor antagonists for pain, migraine, and psychiatric disorders [, ] and α7 nicotinic acetylcholine receptor positive allosteric modulators for cognitive deficits [].
    • Inflammatory pain: Development of TRPA1 antagonists [].
  • Materials science: Incorporation of the [4-fluoro-2-(trifluoromethyl)phenyl]urea group into polymers for enhancing specific properties, such as low dielectric constants and solubility in organic solvents [, ].
  • Chemical synthesis: Intermediates in the synthesis of more complex molecules, particularly heterocycles [, ].

N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

  • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death, by targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). []

2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

  • Compound Description: JNJ-1930942 acts as a highly selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR). This compound demonstrates efficacy in enhancing cognitive function in animal models and early clinical trials. []

Furan-2-carboxylic acid, (1-{1-[4-fluoro-2-(2-oxo-pyrrolidin-1-yl)phenyl]-3-oxo-piperidin-4-ylcarbamoyl}cyclohexyl)amide (OST-4077)

  • Compound Description: OST-4077 is a selective cathepsin K inhibitor, demonstrating potential as an antiresorptive drug for treating osteoporosis. It effectively inhibits bone resorption without affecting bone formation. []

4-Amino-2-trifluoromethyl-phenyl retinate (ATPR)

  • Compound Description: ATPR is a novel retinoid derivative with potent antitumor effects. It inhibits proliferation, invasion, and migration of various cancer cells, including breast and gastric cancer cells. ATPR achieves this by modulating intracellular lipid-binding proteins CRABP2 and FABP5 and influencing cell cycle arrest and apoptosis. [, , , ]
  • Compound Description: These compounds were synthesized via the Suzuki-Miyaura cross-coupling reaction and characterized by various spectroscopic techniques, including single-crystal X-ray diffraction. []

2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-(piperidin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine

  • Compound Description: This compound was synthesized through an eight-step process [] and later optimized for practicality. [] It exemplifies the use of multi-step synthesis to achieve complex molecules with potentially desirable biological activities.

6-[4-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine and 6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

  • Compound Description: These compounds were synthesized using Suzuki coupling reactions and structurally characterized. [, ] They demonstrate the application of this reaction in constructing molecules with specific substitution patterns.

3-(Aminomethyl)-6-{3-[4-(trifluoromethyl)phenyl]acryloyl}-2(3H)-benzoxazolones

  • Compound Description: These Mannich base derivatives exhibit strong inhibitory activity against carbonic anhydrase (CA) and acetylcholinesterase (AChE), enzymes involved in various physiological processes. []

(E)-3-(3,5-Difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic Acid (AZD9496)

  • Compound Description: AZD9496 is a potent and orally bioavailable selective estrogen receptor downregulator (SERD), currently undergoing phase I clinical trials for treating advanced estrogen receptor (ER)-positive breast cancer. []

5-(2-(Trifluoromethyl)phenyl)indazoles

  • Compound Description: This class of compounds acts as transient receptor potential A1 (TRPA1) ion channel antagonists and exhibit potent analgesic effects in rodent models of inflammatory pain. []

1-[3-(Aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423)

  • Compound Description: DPC423 is a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa, indicating its potential as an anticoagulant drug. [] Metabolic studies identified the formation of unusual glutamate conjugates of DPC423 and its analogs, highlighting the role of γ-glutamyltranspeptidase in the biotransformation of benzylamines. []

N-((4-chloro-3-trifluoromethyl) phenyl)-N'-((2-fluoro-4-(2-formamyl)-4-pyridyloxy) phenyl) urea

  • Compound Description: This compound acts as a vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibitor and demonstrates potential for treating VEGFR-2-mediated diseases, including cancer. []

1-(3,3-Dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120)

  • Compound Description: LY3009120 is a pan-RAF inhibitor with minimal paradoxical activation, displaying activity against tumor cells with BRAF or RAS mutations. []

Diethyl((2-iodo-4-(trifluoromethyl)phenyl)amino)(aryl)methyl)phosphonates

  • Compound Description: This class of compounds shows potent α-glucosidase inhibitory activity, suggesting potential for managing diabetes. []

Properties

CAS Number

1980054-01-0

Product Name

[4-Fluoro-2-(trifluoromethyl)phenyl]urea

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]urea

Molecular Formula

C8H6F4N2O

Molecular Weight

222.143

InChI

InChI=1S/C8H6F4N2O/c9-4-1-2-6(14-7(13)15)5(3-4)8(10,11)12/h1-3H,(H3,13,14,15)

InChI Key

ZBRWCLXZZPLGHY-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1F)C(F)(F)F)NC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.